molecular formula C20H27N5O2S B5280660 N~1~,N~1~-dimethyl-N~3~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide

N~1~,N~1~-dimethyl-N~3~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide

Cat. No.: B5280660
M. Wt: 401.5 g/mol
InChI Key: DOUNTODEEBDYAM-UHFFFAOYSA-N
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Description

N~1~,N~1~-dimethyl-N~3~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a thiadiazole ring, and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-dimethyl-N~3~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the thiadiazole ring, and the attachment of the phenylpropyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-dimethyl-N~3~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the removal of specific groups to form simpler compounds.

Scientific Research Applications

N~1~,N~1~-dimethyl-N~3~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1,N~1~-dimethyl-N~3~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, thiadiazole-containing compounds, and phenylpropyl-substituted molecules. Examples include:

  • N,N’-dimethyl-1,2-cyclohexanediamine
  • N,N’-dimethylethylenediamine
  • N,N-dimethyl-1,3-propanediamine

Uniqueness

N~1~,N~1~-dimethyl-N~3~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-N,1-N-dimethyl-3-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2S/c1-14(15-8-5-4-6-9-15)12-17-22-23-19(28-17)21-18(26)16-10-7-11-25(13-16)20(27)24(2)3/h4-6,8-9,14,16H,7,10-13H2,1-3H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUNTODEEBDYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NN=C(S1)NC(=O)C2CCCN(C2)C(=O)N(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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